molecular formula C9H7NO2S B11513052 (4Z)-3-methyl-4-(thiophen-2-ylmethylidene)-1,2-oxazol-5(4H)-one

(4Z)-3-methyl-4-(thiophen-2-ylmethylidene)-1,2-oxazol-5(4H)-one

Cat. No.: B11513052
M. Wt: 193.22 g/mol
InChI Key: CYAUGHRTEGIPJE-YVMONPNESA-N
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Description

(4Z)-3-METHYL-4-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,2-OXAZOL-5-ONE is a heterocyclic compound that contains both an oxazole and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-3-METHYL-4-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,2-OXAZOL-5-ONE typically involves the condensation of a thiophene derivative with an appropriate oxazole precursor. One common method involves the reaction of thiophene-2-carbaldehyde with 3-methyl-4,5-dihydro-1,2-oxazol-5-one under basic conditions to form the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(4Z)-3-METHYL-4-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,2-OXAZOL-5-ONE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazole ring can be reduced to form dihydro-oxazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Dihydro-oxazole derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

(4Z)-3-METHYL-4-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,2-OXAZOL-5-ONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4Z)-3-METHYL-4-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,2-OXAZOL-5-ONE is not fully understood, but it is believed to interact with various molecular targets and pathways. In biological systems, it may inhibit specific enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds such as thiophene-2-carboxaldehyde and thiophene-2-carboxylic acid share structural similarities.

    Oxazole derivatives: Compounds like 4,5-dihydro-1,2-oxazole and its substituted derivatives are structurally related.

Uniqueness

(4Z)-3-METHYL-4-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,2-OXAZOL-5-ONE is unique due to the presence of both thiophene and oxazole rings in its structure. This dual functionality allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H7NO2S

Molecular Weight

193.22 g/mol

IUPAC Name

(4Z)-3-methyl-4-(thiophen-2-ylmethylidene)-1,2-oxazol-5-one

InChI

InChI=1S/C9H7NO2S/c1-6-8(9(11)12-10-6)5-7-3-2-4-13-7/h2-5H,1H3/b8-5-

InChI Key

CYAUGHRTEGIPJE-YVMONPNESA-N

Isomeric SMILES

CC\1=NOC(=O)/C1=C\C2=CC=CS2

Canonical SMILES

CC1=NOC(=O)C1=CC2=CC=CS2

Origin of Product

United States

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